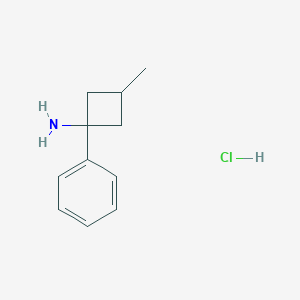

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

Facilitating Synthesis of Biologically Active Compounds : Research has shown that derivatives of cyclobutanones, like 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, are pivotal in the synthesis of VLA-4 antagonists, which have medical significance. For example, a study demonstrated the synthesis of a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, leading to compounds that act as VLA-4 antagonists (Brand et al., 2003).

Development of Enzyme Inhibitors : Cyclobutanone derivatives are also used in creating enzyme inhibitors. A study detailed the preparation of a protected 2-aminocyclobutanone as a synthon for developing inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).

Antimicrobial Applications : The application extends to antimicrobial properties as well. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which can be related structurally to cyclobutane compounds, demonstrated significant antibacterial and cytotoxic activity in a study (Noolvi et al., 2014).

Materials Science

Nuclear Magnetic Resonance (NMR) Studies : Cyclobutane derivatives are often subjects in NMR studies. A research investigated the NMR properties of 1,1-difluoro-3-phenylcyclobutane derivatives, which is related to the structural family of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride (Takahashi, 1962).

Corrosion Inhibition : Research into amine derivatives has found applications in corrosion inhibition. A study on four amine derivative compounds, including a compound structurally similar to 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, showed that they are effective corrosion inhibitors for mild steel in HCl medium (Boughoues et al., 2020).

Organic Chemistry

- Ring-Opening Reactions : Cyclobutan-1-amine derivatives are used in Lewis acid-catalyzed ring-opening reactions. For instance, a study described the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a process that maintains enantiomeric purity (Lifchits & Charette, 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-phenylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-7-11(12,8-9)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNBOKKMVDQTNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)